molecular formula C9H10F2OS B8126563 2-[(Difluoromethyl)sulfinyl]-1,4-dimethylbenzene CAS No. 2133476-49-8

2-[(Difluoromethyl)sulfinyl]-1,4-dimethylbenzene

Cat. No.: B8126563
CAS No.: 2133476-49-8
M. Wt: 204.24 g/mol
InChI Key: KDCKQCNDHDKFJL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(difluoromethylsulfinyl)-1,4-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2OS/c1-6-3-4-7(2)8(5-6)13(12)9(10)11/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCKQCNDHDKFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2133476-49-8
Record name 2-[(Difluoromethyl)sulfinyl]-1,4-dimethylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Difluoromethyl)sulfinyl]-1,4-dimethylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 1,4-dimethylbenzene (p-xylene) and difluoromethyl sulfoxide.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst such as a Lewis acid to facilitate the sulfoxidation process.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automation: Employing automated systems for precise control of reaction parameters and consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-[(Difluoromethyl)sulfinyl]-1,4-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the sulfinyl group to a sulfide can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of 2-[(Difluoromethyl)sulfonyl]-1,4-dimethylbenzene.

    Reduction: Formation of 2-[(Difluoromethyl)thio]-1,4-dimethylbenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Difluoromethyl)sulfinyl]-1,4-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-[(Difluoromethyl)sulfinyl]-1,4-dimethylbenzene exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors, depending on its application.

    Pathways: Modulation of biochemical pathways through its reactive functional groups, influencing processes such as oxidation-reduction and nucleophilic substitution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The sulfinyl (-S(O)-) and difluoromethyl (-CF₂H) groups in this compound distinguish it from analogs. Below is a comparative analysis with key compounds:

Table 1: Structural and Functional Group Comparison
Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
This compound -CF₂H, -S(O)-, 1,4-dimethylbenzene C₉H₁₀F₂OS 204.23 Sulfinyl group enhances electrophilicity; fluorination increases polarity .
2-(3-Bromopropoxy)-1,4-dimethylbenzene -Br, -O-(CH₂)₃-, 1,4-dimethylbenzene C₁₁H₁₅BrO 243.14 Bromine enables nucleophilic substitution; ether linkage reduces reactivity compared to sulfinyl .
2-((4-Fluoro-4-methylpentyl)oxy)-1,4-dimethylbenzene (30) -O-(C(CH₃)₂F)-, 1,4-dimethylbenzene C₁₄H₂₀FO 227.31* Fluoroalkyl ether; used in radiochemistry (¹⁸F-labeled version) .
2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene -CF₂H, -CF₃ (x2), benzene ring C₉H₅F₈ 268.13* High fluorination enhances chemical inertness and thermal stability .

*Calculated based on molecular formula.

Solubility and Stability

  • Sulfinyl groups are oxidation-sensitive, necessitating inert storage .
  • Fluorinated Analogs : Compounds like 2-(difluoromethyl)-1,4-bis(trifluoromethyl)benzene exhibit higher hydrophobicity and stability due to extensive fluorination .

Industrial and Research Utility

  • Target Compound : Explored in medicinal chemistry for its sulfinyl motif, which is prevalent in protease inhibitors .
  • Radiochemical Analogs : Compound 30’s ¹⁸F-labeled version is pivotal in nuclear medicine .
  • Brominated Derivatives : Used as intermediates in organic synthesis (e.g., cross-coupling reactions) .

Biological Activity

2-[(Difluoromethyl)sulfinyl]-1,4-dimethylbenzene, a compound with unique structural features, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound can be represented as C9H10F2OS. The difluoromethyl and sulfinyl functional groups contribute significantly to its chemical reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with sulfinyl groups can exhibit antimicrobial properties. This compound's structure may enhance its efficacy against certain pathogens.
  • Enzyme Inhibition : The difluoromethyl group can influence the binding affinity of the compound to specific enzymes, potentially leading to inhibition of their activity.
  • Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with Enzymes : The sulfinyl group may facilitate interactions with active sites of enzymes, altering their function.
  • Membrane Penetration : The lipophilicity introduced by the difluoromethyl group enhances cellular membrane penetration, allowing for better bioavailability and efficacy.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that compounds with similar structures can induce oxidative stress in target cells, contributing to their anticancer effects.

Research Findings and Case Studies

Several studies have evaluated the biological activity of similar compounds or derivatives:

StudyFindings
Investigated the enzyme inhibition potential of sulfinyl-containing compounds and found significant activity against specific targets.
Reviewed FDA-approved drugs containing trifluoromethyl groups and highlighted their enhanced potency due to structural modifications similar to those in this compound.
Discussed the role of difluoromethyl groups in enhancing drug efficacy through improved binding interactions with biological targets.

Comparative Analysis

Comparative studies have been conducted on compounds with similar functional groups:

CompoundBiological ActivityMechanism
Trifluoromethyl analogsAnticancer activityROS generation and apoptosis induction
Sulfonamide derivativesAntimicrobial propertiesEnzyme inhibition

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